molecular formula C17H26N2 B15124498 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine

Cat. No.: B15124498
M. Wt: 258.4 g/mol
InChI Key: BLYXBVBIVQUIRI-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bicyclic amine.

    Final amination step:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A closely related compound with a ketone group instead of an amine.

    9-Benzyl-9-azabicyclo[5.3.1]undecane: A simpler analog without the amine group.

Uniqueness: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is unique due to the presence of the amine group at the 11th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

9-benzyl-9-azabicyclo[5.3.1]undecan-11-amine

InChI

InChI=1S/C17H26N2/c18-17-15-9-5-2-6-10-16(17)13-19(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2

InChI Key

BLYXBVBIVQUIRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC(C2N)CC1)CC3=CC=CC=C3

Origin of Product

United States

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